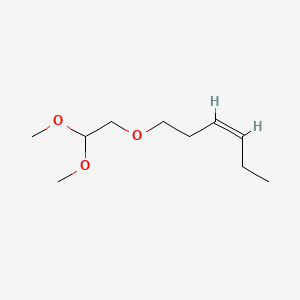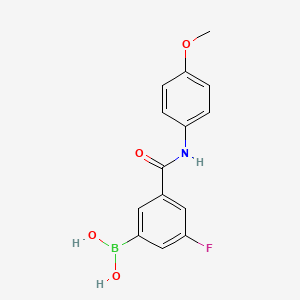
3-Fluoro-5-(4-methoxyphenylcarbamoyl)benzeneboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-5-(4-methoxyphenylcarbamoyl)benzeneboronic acid is a boronic acid derivative with a unique structure that includes a fluorine atom, a methoxyphenylcarbamoyl group, and a boronic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-(4-methoxyphenylcarbamoyl)benzeneboronic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzoic acid and 4-methoxyaniline.
Formation of Intermediate: The 3-fluorobenzoic acid is first converted to an intermediate compound through a series of reactions, including halogenation and nitration.
Coupling Reaction: The intermediate is then coupled with 4-methoxyaniline under specific conditions to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-(4-methoxyphenylcarbamoyl)benzeneboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The fluorine atom and methoxyphenylcarbamoyl group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic esters, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
3-Fluoro-5-(4-methoxyphenylcarbamoyl)benzeneboronic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: The compound can be used to develop probes for biological imaging and diagnostics.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-(4-methoxyphenylcarbamoyl)benzeneboronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical assays and drug design. The fluorine atom and methoxyphenylcarbamoyl group contribute to the compound’s stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-5-(methylcarbamoyl)phenylboronic acid
- 3-Fluoro-5-(methoxycarbonyl)benzeneboronic acid
Uniqueness
3-Fluoro-5-(4-methoxyphenylcarbamoyl)benzeneboronic acid is unique due to the presence of both a fluorine atom and a methoxyphenylcarbamoyl group, which enhance its reactivity and stability compared to similar compounds. This makes it particularly valuable in applications requiring high specificity and efficiency.
Properties
Molecular Formula |
C14H13BFNO4 |
|---|---|
Molecular Weight |
289.07 g/mol |
IUPAC Name |
[3-fluoro-5-[(4-methoxyphenyl)carbamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C14H13BFNO4/c1-21-13-4-2-12(3-5-13)17-14(18)9-6-10(15(19)20)8-11(16)7-9/h2-8,19-20H,1H3,(H,17,18) |
InChI Key |
VUPXLEICJCYVBD-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)C(=O)NC2=CC=C(C=C2)OC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine, N-[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]-3-[(3aS,4R,6S,6aR)-6-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethoxy]tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]-5-(propylthio)-](/img/structure/B12645463.png)
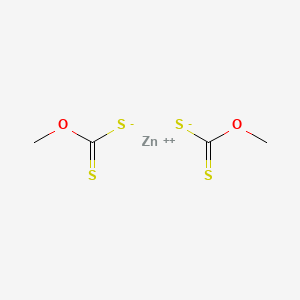


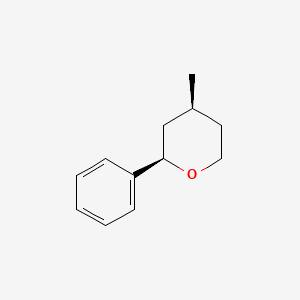


![3-Methyl-1-[2-(4-nitrophenyl)-2-oxoethyl]pyridin-1-ium iodide](/img/structure/B12645481.png)

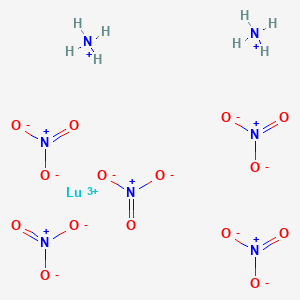
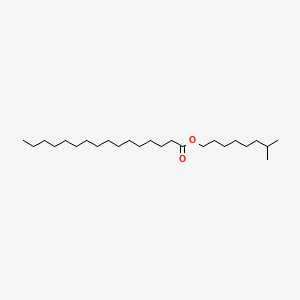
![4-[2-(Azepan-1-yl)ethyl]morpholine;hydrochloride](/img/structure/B12645499.png)
